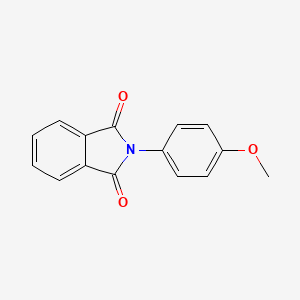
2-(4-Methoxy-phenyl)-isoindole-1,3-dione
説明
2-(4-Methoxy-phenyl)-isoindole-1,3-dione is an organic compound characterized by its isoindole core structure substituted with a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-methoxyaniline. The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindole structure. The general reaction conditions include:
-
Condensation Reaction:
Reactants: Phthalic anhydride and 4-methoxyaniline.
Solvent: Acetic acid or a similar polar solvent.
Temperature: Reflux conditions (approximately 100-120°C).
Catalyst: Acidic catalysts like sulfuric acid can be used to facilitate the reaction.
-
Cyclization:
- The intermediate imide undergoes cyclization upon heating, forming the final isoindole structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The isoindole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione.
Reduction: Dihydro-2-(4-methoxy-phenyl)-isoindole-1,3-dione.
Substitution: Halogenated derivatives like 2-(4-bromo-phenyl)-isoindole-1,3-dione.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmacophore: The compound’s structure serves as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand the interaction of isoindole derivatives with biological targets.
Industry:
Materials Science: Utilized in the development of organic semiconductors and other advanced materials due to its stable isoindole core.
作用機序
The mechanism by which 2-(4-Methoxy-phenyl)-isoindole-1,3-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes involved in inflammatory pathways.
Receptors: Binds to specific receptors, altering signal transduction pathways.
類似化合物との比較
2-Phenyl-isoindole-1,3-dione: Lacks the methoxy group, resulting in different reactivity and biological activity.
2-(4-Hydroxy-phenyl)-isoindole-1,3-dione: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group.
Uniqueness: 2-(4-Methoxy-
特性
IUPAC Name |
2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290693 | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2142-04-3 | |
| Record name | 2142-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
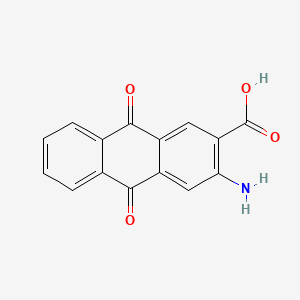
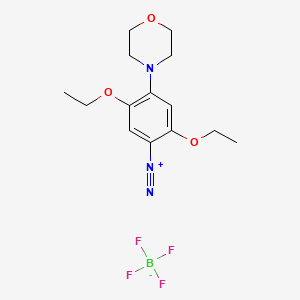
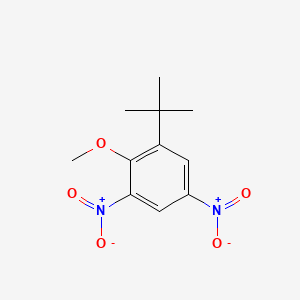

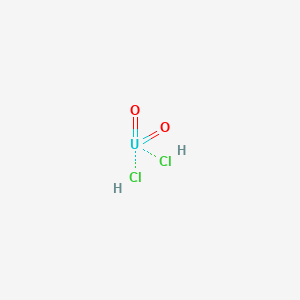

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)
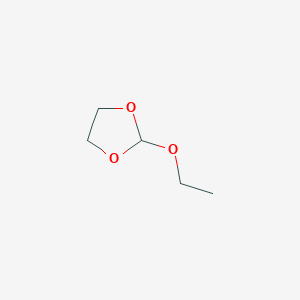
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)
